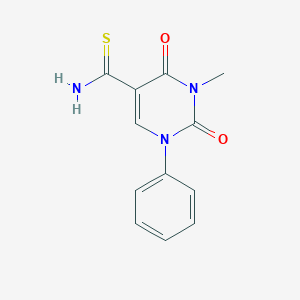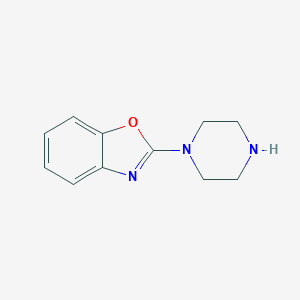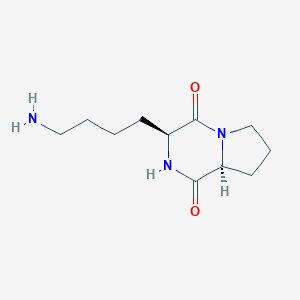
Cyclo(lysyl-prolyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(lysyl-prolyl) is a cyclic dipeptide composed of lysine and proline. It is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. Cyclo(lysyl-prolyl) has attracted significant attention in recent years due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of Cyclo(lysyl-prolyl) is not fully understood. However, it is thought to interact with various cellular signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Cyclo(lysyl-prolyl) has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
Cyclo(lysyl-prolyl) has a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including proteases and kinases. Cyclo(lysyl-prolyl) has also been found to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Physiologically, Cyclo(lysyl-prolyl) has been shown to improve wound healing and reduce inflammation in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclo(lysyl-prolyl) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. Cyclo(lysyl-prolyl) can also be modified to improve its solubility and stability. However, Cyclo(lysyl-prolyl) has some limitations for lab experiments. It has a short half-life in vivo, which limits its potential as a therapeutic agent. Cyclo(lysyl-prolyl) is also susceptible to degradation by proteases, which can affect its activity.
Direcciones Futuras
There are several future directions for research on Cyclo(lysyl-prolyl). One area of interest is the development of Cyclo(lysyl-prolyl)-based drug delivery systems. These systems could be used to target specific cells or tissues and improve the efficacy of drugs. Another area of interest is the use of Cyclo(lysyl-prolyl) in tissue engineering. Cyclo(lysyl-prolyl) could be used as a scaffold to promote tissue regeneration and repair. Finally, further research is needed to fully understand the mechanism of action of Cyclo(lysyl-prolyl) and its potential applications in various fields of research.
Conclusion:
In conclusion, Cyclo(lysyl-prolyl) is a cyclic dipeptide with potential applications in scientific research. It can be synthesized using various methods and has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Cyclo(lysyl-prolyl) has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research on Cyclo(lysyl-prolyl) could lead to the development of new drug delivery systems, tissue engineering scaffolds, and a better understanding of its mechanism of action.
Métodos De Síntesis
Cyclo(lysyl-prolyl) can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The solid-phase peptide synthesis method involves the stepwise assembly of amino acids on a solid support. The solution-phase peptide synthesis method involves the coupling of amino acids in solution. Enzymatic synthesis involves the use of enzymes to catalyze the coupling of amino acids. The choice of synthesis method depends on the desired purity, yield, and scale of the final product.
Aplicaciones Científicas De Investigación
Cyclo(lysyl-prolyl) has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a drug delivery system and a scaffold for tissue engineering. Cyclo(lysyl-prolyl) has been shown to modulate immune responses and promote wound healing. It has also been found to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
111688-85-8 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
(3S,8aS)-3-(4-aminobutyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H19N3O2/c12-6-2-1-4-8-11(16)14-7-3-5-9(14)10(15)13-8/h8-9H,1-7,12H2,(H,13,15)/t8-,9-/m0/s1 |
Clave InChI |
CRRRSAJEKLLRFY-IUCAKERBSA-N |
SMILES isomérico |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCCN |
SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
SMILES canónico |
C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
Sinónimos |
cyclo(Lys-Pro) cyclo(lysyl-prolyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



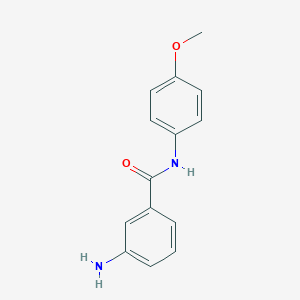

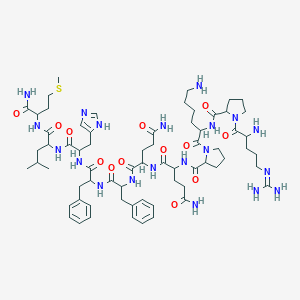


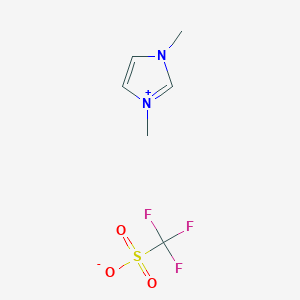
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)


